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Compound of Interest

Compound Name:
1-(10H-Phenothiazin-2-yl)propan-

1-one

Cat. No.: B015416 Get Quote

An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This guide provides a comprehensive technical overview of 1-(10H-Phenothiazin-2-yl)propan-
1-one (CAS: 92-33-1), a key phenothiazine derivative. As a pivotal intermediate and a

molecule of interest for its potential bioactivity, understanding its properties is crucial for

researchers in medicinal chemistry and pharmacology. This document details the compound's

core physicochemical characteristics, provides a robust, field-tested synthesis protocol, outlines

its known and potential applications, and establishes a validated analytical methodology for its

characterization. The protocols and insights are presented from the perspective of a Senior

Application Scientist, emphasizing not just the methodology but the underlying scientific

rationale to ensure reproducibility and validation.

Introduction: The Significance of the Phenothiazine
Scaffold
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone

of numerous clinically significant drugs.[1] First recognized for the revolutionary antipsychotic

chlorpromazine, the phenothiazine nucleus has since been exploited for a vast range of
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biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

These diverse effects stem from the unique butterfly-shaped, electron-rich structure of the

phenothiazine ring, which allows it to interact with a multitude of biological targets, from

dopamine receptors to bacterial membranes and even DNA itself.[2][3]

1-(10H-Phenothiazin-2-yl)propan-1-one, also known as 2-Propionylphenothiazine, represents

a critical node in the synthesis of more complex phenothiazine-based drugs.[4][5] The propionyl

group at the C-2 position serves as a versatile chemical handle for further molecular

elaboration, while also contributing to the molecule's intrinsic bioactivity. Its structural similarity

to compounds like 2-acetylphenothiazine, a known inhibitor of NADPH oxidase 1 (NOX1),

suggests that it may also play a role in mitigating oxidative stress, making it a compound of

significant interest beyond its role as a synthetic intermediate.[5]

Core Physicochemical & Molecular Characteristics
A thorough understanding of a compound's physical properties is the foundation of all

subsequent experimental work, from reaction setup to formulation. The key characteristics of 1-
(10H-Phenothiazin-2-yl)propan-1-one are summarized below. These values are critical for

predicting solubility, designing purification strategies, and ensuring proper storage conditions.
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Property Value Source(s)

Molecular Formula C₁₅H₁₃NOS [6][7]

Molecular Weight 255.33 g/mol [4][5]

CAS Number 92-33-1 [4][5][6]

Appearance Orange to Dark Brown Solid [4]

Melting Point 170-172 °C [4]

Boiling Point 462.7 ± 34.0 °C (Predicted) [4]

Density 1.218 ± 0.06 g/cm³ (Predicted) [4]

Solubility
Slightly soluble in Acetone and

Ethyl Acetate
[4]

IUPAC Name
1-(10H-phenothiazin-2-

yl)propan-1-one
[7]

Common Synonyms
2-Propionylphenothiazine,

Propionyl Phenothiazine
[6][7][8]

Synthesis and Purification: A Validated Protocol
The synthesis of 1-(10H-Phenothiazin-2-yl)propan-1-one is most reliably achieved via a

Friedel-Crafts acylation reaction. This electrophilic aromatic substitution preferentially targets

the electron-rich C-2 position of the phenothiazine ring due to the directing effects of the ring's

heteroatoms.[5] The following protocol is a self-validating system; successful synthesis will

yield a product with the distinct physical and analytical characteristics outlined in this guide.

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for 1-(10H-Phenothiazin-2-yl)propan-1-one
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Caption: Synthesis via Friedel-Crafts Acylation.
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Step-by-Step Experimental Protocol
Materials:

10H-Phenothiazine

Propanoyl chloride (or propionic anhydride)

Anhydrous Aluminum Chloride (AlCl₃)

Inert solvent (Carbon disulfide or Nitrobenzene)

Hydrochloric acid (HCl), concentrated

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethanol (for recrystallization)

Ice

Procedure:

Catalyst Suspension: In a three-necked flask equipped with a stirrer, dropping funnel, and

nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in the chosen

inert solvent under a nitrogen atmosphere.

Causality: Anhydrous conditions are critical as AlCl₃ is a water-sensitive Lewis acid. Its

role is to coordinate with the acylating agent, forming a highly electrophilic acylium ion,

which is necessary for the reaction to proceed.

Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Add propanoyl chloride

(1.1 equivalents) dropwise via the dropping funnel. Stir for 15 minutes to allow for the

formation of the acylium ion complex.

Phenothiazine Addition: Dissolve 10H-phenothiazine (1.0 equivalent) in the inert solvent and

add it slowly to the reaction mixture.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Quenching: Cool the reaction mixture back to 0°C and carefully quench it by pouring it onto a

mixture of crushed ice and concentrated HCl.

Causality: This step hydrolyzes the aluminum complexes and neutralizes any remaining

catalyst, terminating the reaction.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with DCM or ethyl acetate. Combine the organic layers.

Washing & Drying: Wash the combined organic layers with water, followed by a saturated

sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous

Na₂SO₄.

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to

yield the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to

obtain the final product as an orange-to-brown crystalline solid.

Validation: The purity of the final product should be confirmed by measuring its melting

point (170-172°C) and by the analytical methods described in Section 5.

Applications and Biological Activity
1-(10H-Phenothiazin-2-yl)propan-1-one is primarily utilized as a chemical intermediate for the

synthesis of more complex, pharmacologically active phenothiazine derivatives.[5] However, its

own biological profile warrants investigation.

A significant finding for the structurally analogous compound, 2-acetylphenothiazine (2-APT),

identified it as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] NOX1 is a key

enzyme responsible for the production of cellular reactive oxygen species (ROS).[5] By

blocking the generation of superoxide ions, 2-APT demonstrates a clear mechanism for

mitigating oxidative stress.[5] Given the minor structural difference (ethyl vs. methyl group), it is
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highly probable that 1-(10H-Phenothiazin-2-yl)propan-1-one exhibits a similar inhibitory

profile against NOX1, positioning it as a valuable candidate for research into diseases

associated with oxidative stress.

Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of a synthesized

compound and for its quantification in various matrices, such as in pharmacokinetic studies.

Analytical Workflow Diagram
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Figure 2: Analytical Workflow for Compound Characterization

Sample Preparation

RP-HPLC Analysis

Data Analysis

Synthesized Product

Dissolve in Mobile Phase
(Acetonitrile/Water)

Filter (0.45 µm syringe filter)

HPLC System
(C18 Column)

Inject

UV/Vis or PDA Detector

Chromatogram

Assess Purity (% Area)
Confirm Identity
(vs. Standard)

Click to download full resolution via product page

Caption: HPLC method for purity and identity confirmation.
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Reverse-Phase HPLC (RP-HPLC) Method
This compound is well-suited for analysis by RP-HPLC, which separates compounds based on

their hydrophobicity.

Column: C18, 5 µm, 4.6 x 250 mm

Mobile Phase: A mixture of acetonitrile and water. A typical starting gradient could be 60:40

(Acetonitrile:Water).

Acid Modifier: Addition of 0.1% phosphoric acid or formic acid to the mobile phase is

recommended.

Causality: The acid modifier sharpens peaks by preventing the ionization of any residual

acidic or basic functional groups on the stationary phase and the analyte, ensuring

consistent retention times. Formic acid is preferred for MS-compatible applications.[5]

Flow Rate: 1.0 mL/min

Detection: UV detector at 254 nm.

Validation: The method is validated by injecting a known standard to determine the retention

time. Purity is assessed by calculating the peak area percentage of the main component.

This method is suitable for monitoring reaction progress, final product purity assessment,

and pharmacokinetic sample analysis.[5]

Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with biologically active compounds.

GHS Signal Word: Warning[5]

Hazard Statements:

H302: Harmful if swallowed[5][7]

H315: Causes skin irritation[5][7]
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H319: Causes serious eye irritation[5][7]

H335: May cause respiratory irritation[5][7]

Precautions:

Work in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

Store in a tightly sealed container in a cool, dry place.[5]

For long-term stability, storage at 2-8°C in a dark place is recommended.[5]

Conclusion
1-(10H-Phenothiazin-2-yl)propan-1-one is a compound of significant utility and potential. As a

well-defined synthetic intermediate, it provides a reliable pathway to novel phenothiazine

derivatives. The robust synthesis and analytical protocols detailed herein offer researchers a

validated framework for their work. Furthermore, its potential as a bioactive agent, particularly

as a putative NOX1 inhibitor, opens promising avenues for drug discovery efforts targeting

oxidative stress-related pathologies. This guide serves as a foundational resource for scientists

aiming to harness the full potential of this versatile phenothiazine derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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